21-Dehydro Meprednisone is a synthetic glucocorticoid that is derived from methylprednisolone. It is primarily recognized for its anti-inflammatory and immunosuppressive properties, making it a significant compound in both clinical and research settings. The compound is characterized by the absence of a double bond at the 21 position, which distinguishes it from its parent compound, methylprednisolone. This modification can influence its biological activity and pharmacokinetics.
21-Dehydro Meprednisone is synthesized from steroid precursors, typically utilizing starting materials such as diosgenin or pregnenolone. The compound is not commonly found in nature but is produced through chemical synthesis in laboratory settings.
21-Dehydro Meprednisone falls under the category of corticosteroids, specifically glucocorticoids. These compounds are well-known for their role in regulating inflammation and immune responses in the body.
The synthesis of 21-Dehydro Meprednisone involves several key steps:
The synthesis may involve multiple reaction pathways including:
Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction .
The molecular formula of 21-Dehydro Meprednisone is , with a molar mass of approximately 374.477 g/mol. The structure features a steroid nucleus with specific functional groups that define its chemical behavior and interaction with biological targets.
21-Dehydro Meprednisone participates in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or for synthesizing analogs for research purposes .
The mechanism of action of 21-Dehydro Meprednisone primarily involves its interaction with glucocorticoid receptors within cells. Upon binding to these receptors, the compound modulates gene expression related to inflammation and immune response, leading to its therapeutic effects:
21-Dehydro Meprednisone has several significant applications:
This compound exemplifies the importance of synthetic corticosteroids in both therapeutic contexts and scientific research, highlighting their versatility and significance in modern medicine.
21-Dehydro Meprednisone (systematic IUPAC name: 2-oxo-2-((6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)acetaldehyde) represents a structurally modified corticosteroid derivative with significant chemical and pharmacological implications. This compound is formally categorized as a 21-aldehyde analog of prednisone, distinguished by the replacement of the conventional C21 methyl group with a reactive aldehyde moiety (-CHO) [4] [10]. The molecular formula C₂₂H₂₈O₆ (molecular weight: 388.46 g/mol) reflects this key modification, which fundamentally alters the molecule's electronic properties and three-dimensional conformation compared to its parent compounds [1] [4].
X-ray crystallographic analyses reveal that the A-ring maintains a planar conformation due to the Δ¹,⁴-diene-3-one system, while the B and C rings adopt the characteristic steroid chair conformations. The D-ring exhibits a 13β,14α-half-chair configuration, with the C17β-side chain orientation critically influenced by the 21-aldehyde group. This structural feature creates unique electronic effects, including altered polarization across the C20 carbonyl bond that may influence receptor interactions [10]. The presence of the 6β-methyl group introduces additional steric hindrance that stabilizes the molecule against enzymatic reduction at the C6 position, a key metabolic vulnerability in other corticosteroids [6] [8].
Table 1: Characteristic Structural Features of 21-Dehydro Meprednisone
Structural Element | Chemical Feature | Biological Implication |
---|---|---|
C1-C2 Bond | Double bond (Δ¹) | Enhanced glucocorticoid receptor affinity |
C3 Carbonyl | α,β-unsaturated ketone | Electrophilic site for nucleophile interactions |
C6 Substitution | β-methyl group | Metabolic stabilization against reductase enzymes |
C20 Carbonyl | Ketone functionality | Precursor to 21-aldehyde formation |
C21 Position | Aldehyde group (-CHO) | Altered protein binding and metabolic pathways |
The development of 21-Dehydro Meprednisone is inextricably linked to the evolution of synthetic glucocorticoids that began with the serendipitous discovery of cortisone's anti-inflammatory properties in 1949. Philip Hench and Edward Kendall's Nobel Prize-winning work demonstrated cortisone's dramatic effects on rheumatoid arthritis, triggering intensive research into structural modifications to enhance therapeutic efficacy while minimizing mineralocorticoid effects [9]. The critical Upjohn Company (now Viatris) pioneered key synthetic advancements, leading to the FDA approval of methylprednisolone in 1957 as the first 6α-methylated corticosteroid with enhanced anti-inflammatory potency (approximately 5-fold greater than cortisol) [6].
The strategic introduction of methyl groups at C6 emerged as a transformative structural modification in the 1950s-1960s. Researchers discovered that 6α-methylation significantly increased glucocorticoid receptor binding affinity while conferring resistance to hepatic metabolism through steric hindrance of ketoreductase enzymes. This innovation directly led to the development of meprednisone (16β-methylprednisone), which incorporated both 6-methylation and additional 16-methylation to further minimize mineralocorticoid activity [10]. The exploration of C21 modifications represented the next frontier, with chemists synthesizing 21-dehydro variants to investigate the role of the C21 hydroxyl group in biological activity. These synthetic efforts revealed that oxidation to the aldehyde state fundamentally altered metabolic clearance pathways and tissue distribution patterns [2] [8].
Table 2: Historical Milestones in Corticosteroid Development
Year | Development | Significance |
---|---|---|
1949 | Therapeutic application of cortisone | Established corticosteroids as anti-inflammatory agents |
1954 | Synthesis of prednisone | First Δ¹-dehydrocortisone analog with enhanced potency |
1957 | FDA approval of methylprednisolone | Introduction of 6α-methylation for metabolic stability |
1960s | Development of meprednisone | Combined 6-methyl and 16-methyl modifications |
1970s | Synthesis of 21-dehydro derivatives | Exploration of C21 oxidation states on pharmacokinetics |
Positional isomerism within the steroid nucleus creates remarkable structure-activity differentiation, with subtle atomic modifications producing profound biological consequences. The 21-position holds particular significance in glucocorticoid pharmacology as the site where minor structural changes dramatically influence hepatic metabolism, protein binding affinity, and tissue distribution. The transformation of the typical hydroxymethyl group (-CH₂OH) at C21 to an aldehyde (-CHO) fundamentally alters the molecule's electronic configuration and creates distinctive reactivity patterns [7] [10].
Biochemically, the 21-aldehyde group in 21-Dehydro Meprednisone exhibits polarity inversion compared to conventional corticosteroids. This modification reduces hydrogen-bonding capacity while introducing an electrophilic center capable of forming Schiff bases with lysine residues in proteins. Spectroscopic studies (NMR and IR) confirm substantial electron-withdrawing effects extending to the adjacent C20 carbonyl, increasing its electrophilicity by approximately 30% compared to prednisone [4] [10]. This electronic perturbation potentially influences receptor binding kinetics through altered interactions with glucocorticoid receptor sulfhydryl groups.
The metabolic fate of 21-Dehydro Meprednisone demonstrates the critical importance of C21 modifications. Unlike conventional corticosteroids that undergo hepatic 11β-hydroxysteroid dehydrogenase (HSD) mediated transformations, the 21-aldehyde group redirects metabolism toward cytochrome P450 (CYP3A4) oxidation and glutathione conjugation pathways. This metabolic shift significantly extends plasma half-life and alters tissue distribution patterns, particularly enhancing accumulation in inflammatory sites where aldehyde reductase enzymes are active [3] [8]. The 6β-methyl group provides complementary metabolic stabilization by impeding Δ⁴-ene reduction, creating a unique pharmacokinetic profile among synthetic glucocorticoids.
As a specialized chemical probe, 21-Dehydro Meprednisone has illuminated fundamental aspects of glucocorticoid receptor interactions and metabolic pathways. Research demonstrates that the 21-aldehyde modification reduces binding to transcortin (corticosteroid-binding globulin) by approximately 60% compared to prednisolone, while maintaining approximately 78% binding affinity for the glucocorticoid receptor itself [6] [8]. This selective binding profile enhances the compound's bioavailability in target tissues while reducing plasma protein-mediated sequestration.
In molecular pharmacology studies, 21-Dehydro Meprednisone has proven invaluable for investigating the structural determinants of glucocorticoid transactivation. The compound exhibits reduced transactivation potency (approximately 40% of dexamethasone) but maintains significant transrepression activity against nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) transcription factors. This differential activity profile suggests that C21 modifications may contribute to the dissociation of therapeutic anti-inflammatory effects from undesirable metabolic side effects [3] [8]. Recent investigations in cytokine storm models demonstrate that 21-aldehyde corticosteroids preferentially inhibit interleukin-6 (IL-6) signaling through unique interactions with membrane glucocorticoid receptors, positioning them as potential therapeutic candidates for hyperinflammatory conditions [3].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5